4-bromo-2-fluorobenzylmethylsulfone
Overview
Description
4-bromo-2-fluorobenzylmethylsulfone is an organic compound with the molecular formula C8H8BrFO2S. This compound is characterized by the presence of bromine, fluorine, and a methylsulfonylmethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromo-2-fluorobenzyl chloride with sodium methylsulfinate under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluorobenzylmethylsulfone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-bromo-2-fluorobenzylmethylsulfone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluorobenzylmethylsulfone involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms, along with the methylsulfonylmethyl group, allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene
- 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene
- 4-Bromo-2-fluoro-1-(methylsulphonyl)benzene
Uniqueness
4-bromo-2-fluorobenzylmethylsulfone is unique due to the presence of the methylsulfonylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(methylsulfonylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGRIXTCMQBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375774 | |
Record name | 4-bromo-2-fluoro-1-(methylsulfonylmethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-34-6 | |
Record name | 4-bromo-2-fluoro-1-(methylsulfonylmethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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